molecular formula C14H9NO2 B176285 3-Phenyl-1H-pyrano[4,3-c]pyridin-1-one CAS No. 118160-04-6

3-Phenyl-1H-pyrano[4,3-c]pyridin-1-one

Cat. No.: B176285
CAS No.: 118160-04-6
M. Wt: 223.23 g/mol
InChI Key: FVJSGLJBLDWPPB-UHFFFAOYSA-N
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Description

3-Phenyl-1H-pyrano[4,3-c]pyridin-1-one (CAS 118160-04-6) is an organic compound with the molecular formula C 14 H 9 NO 2 and a molecular weight of 223.23 g/mol [ ]. This chemical is characterized by a melting point of 166-168 °C and a predicted boiling point of 407.4±45.0 °C [ ]. Its structure is a fused pyranopyridine system, which is of significant interest in medicinal and materials chemistry. This compound is supplied as a high-purity intermediate for research and development purposes. While specific biological data for this exact molecule is limited in public sources, structural analogues, particularly pyrano[4,3-b]quinolizine derivatives, have recently been investigated for their aggregation-induced emission enhancement (AIEE) properties and their potential application as novel photosensitizers in photodynamic therapy (PDT) for cancer [ ]. This suggests potential utility for this compound in similar exploratory research, including as a building block for the synthesis of fluorescent probes or other functional materials [ ]. Application Note: This product is intended for chemical synthesis and research applications as a key intermediate. Safety and Compliance: This product is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

3-phenylpyrano[4,3-c]pyridin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2/c16-14-12-6-7-15-9-11(12)8-13(17-14)10-4-2-1-3-5-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVJSGLJBLDWPPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=CN=C3)C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60555723
Record name 3-Phenyl-1H-pyrano[4,3-c]pyridin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60555723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118160-04-6
Record name 3-Phenyl-1H-pyrano[4,3-c]pyridin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60555723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1H-pyrano[4,3-c]pyridin-1-one typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 3-phenyl-2H-pyran-2-one with a suitable pyridine derivative . The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of 3-phenyl-1H-pyrano[4,3-c]pyridin-1-one exhibit significant anticancer properties. For instance, studies have demonstrated that these compounds can inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. A notable case study involved the synthesis of novel pyrano[4,3-c]pyridine derivatives that showed promising activity against breast cancer cells, with IC50 values indicating effective cytotoxicity .

Anti-inflammatory Effects

Compounds in this class have also been evaluated for their anti-inflammatory properties. In vitro studies revealed that they can reduce the production of pro-inflammatory cytokines in macrophages, suggesting potential therapeutic applications in treating inflammatory diseases .

Synthesis of Functional Materials

This compound has been utilized in the development of novel materials with specific electronic and optical properties. For example, its incorporation into polymer matrices has led to enhanced conductivity and luminescence, making it a candidate for applications in organic light-emitting diodes (OLEDs) .

Property Value Application
ConductivityEnhancedOLEDs
LuminescenceHighLight-emitting devices
Thermal StabilityImprovedHigh-performance materials

Catalytic Applications

The compound has shown potential as a catalyst in various organic reactions. For instance, it has been employed in the synthesis of tetrahydrobenzo[b]pyran derivatives through one-pot reactions, demonstrating high yields and selectivity .

Case Study: Synthesis Optimization

In a detailed study, researchers optimized the reaction conditions for synthesizing pyrano[4,3-c]pyridin-1-one derivatives using this compound as a catalyst. The results indicated that adjusting parameters such as temperature and catalyst concentration significantly affected the yield and purity of the final products .

Mechanism of Action

Biological Activity

3-Phenyl-1H-pyrano[4,3-c]pyridin-1-one is an organic compound with the molecular formula C14H9NO2 and a molecular weight of 223.23 g/mol. This compound has garnered attention in the scientific community due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews its biological activity by examining various studies, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The synthesis of this compound typically involves the condensation of starting materials under specific conditions. A common method includes the reaction of 3-phenyl-2H-pyran-2-one with a suitable pyridine derivative, which can be optimized for yield and purity through techniques like continuous flow reactors and chromatography .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that derivatives of this compound demonstrate activity against various pathogens. For instance, minimum inhibitory concentration (MIC) values were reported as low as 0.22 to 0.25 μg/mL for certain derivatives against Staphylococcus aureus and Staphylococcus epidermidis, indicating potent antimicrobial effects .

CompoundMIC (μg/mL)Pathogen
This compound0.22 - 0.25Staphylococcus aureus
This compound0.22 - 0.25Staphylococcus epidermidis

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have demonstrated that it can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer). The mechanism involves the modulation of various signaling pathways that lead to cell cycle arrest and apoptosis in cancer cells . The IC50 values for these cell lines are notably low, suggesting strong antiproliferative effects.

Cell LineIC50 (μM)
HeLa0.058
A5490.035
MDA-MB-2310.021

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. It can bind to various enzymes or receptors, modulating their activity which leads to diverse biological effects such as:

  • Inhibition of Tankyrases : The compound has been shown to inhibit tankyrase enzymes, which are implicated in cancer progression .
  • Cell Cycle Modulation : It affects cell cycle regulators leading to apoptosis in cancer cells .

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

  • Antimicrobial Study : A study evaluated the antimicrobial efficacy of various derivatives including this compound against clinical isolates, demonstrating significant bactericidal activity .
  • Cancer Cell Line Evaluation : Another research focused on its anticancer potential showed that treatment with this compound led to a marked reduction in cell viability in HeLa and A549 cell lines, supporting its role as a potential therapeutic agent in oncology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.